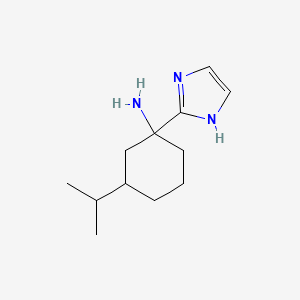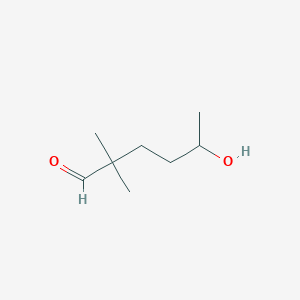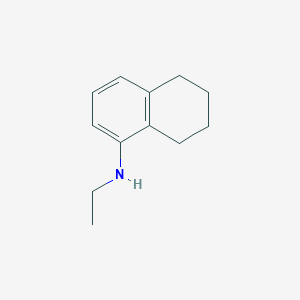
N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C12H17N. It is a derivative of tetrahydronaphthalene, featuring an ethyl group attached to the nitrogen atom. This compound is of interest due to its unique structural properties, which combine both aromatic and aliphatic characteristics, making it valuable in various fields such as organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the alkylation of 5,6,7,8-tetrahydronaphthalen-1-amine with ethyl halides under basic conditions. A common method includes the use of ethyl bromide or ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of naphthalene derivatives followed by ethylation is another approach used in large-scale production. The choice of catalysts, reaction conditions, and purification techniques are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthyl ketones or quinones.
Reduction: Saturated amines.
Substitution: Halogenated derivatives or other substituted naphthalenes.
Scientific Research Applications
N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine is utilized in various scientific research applications:
Chemistry: As an intermediate in organic synthesis, it is used to create complex molecules and materials.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties has shown potential for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: A precursor and structurally similar compound without the ethyl group.
5-Aminotetralin: Another related compound with similar structural features.
N,N-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine: A derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h5,7,9,13H,2-4,6,8H2,1H3 |
InChI Key |
XCKCTTHTLKTLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC2=C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


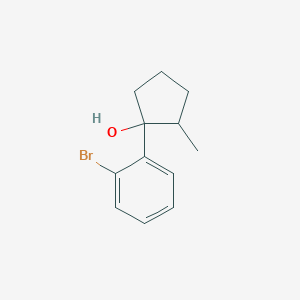
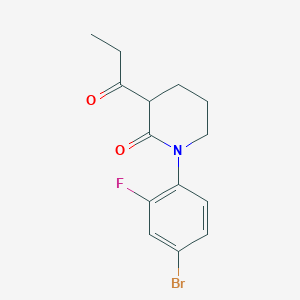
![1,4,8-Trioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B13261115.png)
![(1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13261120.png)
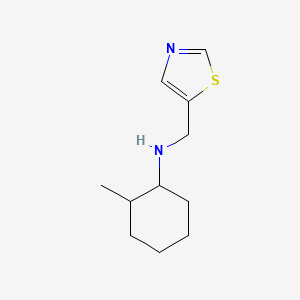
![2-[(7-Oxocyclohepta-1,3,5-trien-1-YL)oxy]acetic acid](/img/structure/B13261133.png)


![{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13261146.png)

